An In-Depth Technical Guide to 3,5-Dibromosalicylhydrazide (C7H6Br2N2O2)
An In-Depth Technical Guide to 3,5-Dibromosalicylhydrazide (C7H6Br2N2O2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromosalicylhydrazide, a halogenated aromatic hydrazide with the molecular formula C7H6Br2N2O2. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes information on its chemical structure, physicochemical properties, and potential for biological activity based on the known reactivity of its constituent functional groups and data from closely related analogs. We will delve into a proposed synthesis protocol, spectroscopic characterization, and methodologies for evaluating its potential as a therapeutic agent, particularly in the realms of anticancer and antimicrobial applications. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar halogenated salicylhydrazides in drug discovery and development.
Introduction: The Therapeutic Potential of Salicylhydrazides
The salicylhydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The inherent chemical functionalities—a phenolic hydroxyl group, an amide linkage, and a hydrazine moiety—provide multiple points for hydrogen bonding and other molecular interactions with biological targets. The incorporation of halogen atoms, such as bromine, into the aromatic ring can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological efficacy.
This guide focuses on the specific, yet under-explored, molecule: 3,5-Dibromosalicylhydrazide. By examining the chemical precedent set by its precursors and analogs, we can construct a compelling hypothesis for its potential as a bioactive agent worthy of further investigation.
Chemical Structure and Physicochemical Properties
IUPAC Name: 3,5-dibromo-2-hydroxybenzohydrazide[1]
Molecular Formula: C7H6Br2N2O2
Molecular Weight: 309.94 g/mol [1]
Structural Features
The chemical structure of 3,5-Dibromosalicylhydrazide is characterized by a benzene ring substituted with a hydroxyl group, a hydrazide group (-CONHNH2), and two bromine atoms at positions 3 and 5 relative to the hydroxyl group.
Figure 1: 2D Chemical Structure of 3,5-Dibromosalicylhydrazide.
Physicochemical Data
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and, where available, experimental data for 3,5-Dibromosalicylhydrazide and its immediate precursor, 3,5-Dibromosalicylaldehyde.
| Property | 3,5-Dibromosalicylhydrazide | 3,5-Dibromosalicylaldehyde | Reference |
| Molecular Weight | 309.94 g/mol | 279.91 g/mol | [1][2] |
| Melting Point | Not available | 82-83.5 °C | [2][3] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO. | Insoluble in water; Soluble in methanol (25 mg/mL), ether, benzene, chloroform, and hot alcohol. | [3][4] |
| pKa | Not available | 6.08 ± 0.23 (Predicted) | [3] |
| LogP | Not available | Not available | |
| Hydrogen Bond Donors | 3 | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | 2 | [1] |
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow
The synthesis of 3,5-Dibromosalicylhydrazide can be envisioned as a two-step process starting from the commercially available salicylaldehyde.
Figure 2: Proposed multi-step synthesis of 3,5-Dibromosalicylhydrazide.
A more direct, one-pot synthesis from methyl salicylate via bromination followed by hydrazinolysis could also be explored to improve efficiency. An alternative approach, based on the synthesis of N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide, involves the direct condensation of 3,5-dibromosalicylaldehyde with a hydrazide.[5]
Experimental Protocol: Synthesis of Methyl 3,5-Dibromosalicylate
This protocol is adapted from standard procedures for the esterification of salicylic acids.
-
Dissolution: Dissolve 3,5-dibromosalicylic acid in an excess of methanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of 3,5-Dibromosalicylhydrazide from Methyl 3,5-Dibromosalicylate
This protocol is a standard method for the synthesis of hydrazides from esters.[6]
-
Reaction Setup: Dissolve methyl 3,5-dibromosalicylate in ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.
-
Purification: The crude 3,5-Dibromosalicylhydrazide can be purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
The identity and purity of the synthesized 3,5-Dibromosalicylhydrazide should be confirmed by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the hydrazide group (-NH and -NH2). The chemical shifts and coupling patterns of the aromatic protons will confirm the 3,5-dibromo substitution pattern. Based on data for 3,5-dibromosalicylaldehyde, the aromatic protons would appear as doublets in the range of 7.6-7.9 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the hydrazide, the aromatic carbons, and the carbon bearing the hydroxyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretches of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-Br stretches in the fingerprint region.[7][8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).
Potential Biological Activities and Mechanism of Action
While direct experimental data on the biological activities of 3,5-Dibromosalicylhydrazide are scarce, strong inferences can be drawn from studies on its precursor, 3,5-dibromosalicylaldehyde, and other salicylhydrazide derivatives.
Anticancer Potential
A very recent study published in February 2025 has demonstrated that 3,5-dibromosalicylaldehyde exhibits significant cytotoxic, anticlonogenic, and antimetastatic properties against glioblastoma cells.[8] The study also suggested that its mechanism of action may involve the PI3K signaling pathway.[8] Given that the hydrazide moiety can act as a zinc-binding group, it is plausible that 3,5-Dibromosalicylhydrazide could function as an inhibitor of zinc-dependent enzymes, such as histone deacetylases (HDACs), which are validated targets in cancer therapy. Numerous salicylhydrazone derivatives have shown potent anticancer activity against various cancer cell lines, including leukemia and breast cancer.[9][10][11][12]
Figure 3: Hypothesized mechanism of action via PI3K pathway inhibition.
Antimicrobial Activity
The hydrazone moiety (-NH-N=CH-) is a well-known pharmacophore in many antimicrobial agents.[13] Salicylhydrazide derivatives have been reported to possess antibacterial and antifungal activities.[14][15] The presence of bromine atoms on the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. The mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of 3,5-Dibromosalicylhydrazide, a series of in vitro assays should be conducted.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., glioblastoma, breast cancer, or leukemia cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3,5-Dibromosalicylhydrazide (and appropriate vehicle and positive controls) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Prepare a two-fold serial dilution of 3,5-Dibromosalicylhydrazide in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Research Directions
The information presented in this guide provides a strong rationale for the further investigation of 3,5-Dibromosalicylhydrazide as a potential therapeutic agent. Future research should focus on:
-
Definitive Synthesis and Characterization: Execution of the proposed synthesis and comprehensive spectroscopic analysis to confirm the structure and purity of the compound.
-
In-depth Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by 3,5-Dibromosalicylhydrazide. This could involve enzyme inhibition assays, gene expression analysis, and proteomics.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.
-
In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of cancer or infectious diseases would be warranted.
Conclusion
3,5-Dibromosalicylhydrazide represents a compelling, yet underexplored, molecule with significant potential for biological activity. Based on the established therapeutic relevance of the salicylhydrazide scaffold and the demonstrated anticancer properties of its immediate precursor, this compound is a prime candidate for further investigation in drug discovery programs. This technical guide provides the foundational knowledge and experimental framework necessary to embark on the synthesis, characterization, and biological evaluation of this promising molecule.
References
-
Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]
-
Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. PubMed. [Link]
-
Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. ResearchGate. [Link]
-
Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PubMed. [Link]
-
Synthesis, characterization and antibacterial activity of new salicylhydrazide containing azopyrazoles. ResearchGate. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]
-
3,5-Dibromosalicylhydrazide | C7H6Br2N2O2 | CID 2781063. PubChem. [Link]
-
Anticancer (cytotoxic, anticlonogenic, antimetastatic, immunomodulatory actions) properties of 3,5-dibromosalicylaldehyde against glioblastoma cells and DFT analyses (FT-IR, Raman, NMR, UV) as well as a molecular docking study. PubMed. [Link]
-
¹H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]
-
Synthesis and Crystal Structures of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex. ResearchGate. [Link]
-
New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. PubMed. [Link]
-
3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024. PubChem. [Link]
-
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]
-
Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. [Link]
-
N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate. National Institutes of Health. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. [Link]
-
3,5-Dibromosalicylaldehyde. Drugfuture. [Link]
Sources
- 1. 3,5-Dibromosalicylhydrazide | C7H6Br2N2O2 | CID 2781063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromosalicylaldehyde 98 90-59-5 [sigmaaldrich.com]
- 3. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]
- 4. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]
- 5. N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anticancer (cytotoxic, anticlonogenic, antimetastatic, immunomodulatory actions) properties of 3,5-dibromosalicylaldehyde against glioblastoma cells and DFT analyses (FT-IR, Raman, NMR, UV) as well as a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 10. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
